molecular formula C12H18O2 B1346915 1,4-Diisopropoxybenzene CAS No. 7495-78-5

1,4-Diisopropoxybenzene

Cat. No.: B1346915
CAS No.: 7495-78-5
M. Wt: 194.27 g/mol
InChI Key: HXINKONAVYDDKZ-UHFFFAOYSA-N
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Description

1,4-Diisopropoxybenzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by isopropoxy groups. This compound is known for its applications in various chemical reactions and industrial processes .

Scientific Research Applications

1,4-Diisopropoxybenzene has several applications in scientific research:

Safety and Hazards

1,4-Diisopropoxybenzene is combustible and causes skin and eye irritation . It may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes .

Future Directions

The global 1,4-diisopropoxybenzene market size is expected to grow at a CAGR of 4.1% between 2023 and 2033 . The growing industrialization in emerging economies, especially in Asia-Pacific, is a significant factor contributing to the increasing demand for this compound .

Biochemical Analysis

Biochemical Properties

1,4-Diisopropoxybenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity . Additionally, this compound can interact with other biomolecules such as transport proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of kinases and transcription factors . It can modulate gene expression by affecting the transcriptional activity of certain genes, leading to changes in cellular metabolism and function. For example, this compound has been found to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the context. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant alterations in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. In some cases, high doses of this compound can cause oxidative stress and damage to cellular structures, highlighting the importance of dosage considerations in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination from the body . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed and excreted. These metabolic pathways often involve the addition of functional groups to this compound, increasing its solubility and facilitating its removal from the body. The interactions with metabolic enzymes can also influence the overall metabolic flux and levels of related metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The distribution pattern of this compound can affect its biological activity, as localized concentrations of the compound may lead to targeted effects on specific cellular processes. Additionally, the interaction with transport proteins can influence the compound’s bioavailability and overall pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function within cells . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence their function. The localization of the compound within these organelles can have significant implications for its role in cellular metabolism and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisopropoxybenzene can be synthesized through the alkylation of hydroquinone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is produced via a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,4-Diisopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Diisopropoxybenzene involves its ability to undergo various chemical transformations. The isopropoxy groups can participate in nucleophilic and electrophilic reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diisopropoxybenzene
  • 1,3-Diisopropoxybenzene
  • 1,4-Diisopropylbenzene

Uniqueness

1,4-Diisopropoxybenzene is unique due to the para positioning of the isopropoxy groups, which provides distinct chemical properties compared to its ortho and meta isomers. This positioning affects the compound’s reactivity and the types of reactions it can undergo. Additionally, the presence of isopropoxy groups makes it more reactive in nucleophilic substitution reactions compared to 1,4-Diisopropylbenzene .

Properties

IUPAC Name

1,4-di(propan-2-yloxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXINKONAVYDDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064726
Record name 1,4-Diisopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7495-78-5
Record name 1,4-Diisopropoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7495-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diisopropoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diisopropoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407768
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Record name Benzene, 1,4-bis(1-methylethoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diisopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIISOPROPOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5KZZ57YO
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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